p-Menthane
Description
Historical Context of p-Menthane (B155814) Discovery and Early Chemical Characterization
The historical context of this compound's discovery is closely linked to the study of terpenes and essential oils. While specific details about the very first isolation and characterization of this compound itself are not extensively documented in the provided search results, its derivatives, such as This compound-3,8-diol (B45773) (PMD), have a more clearly defined history, particularly in their application as insect repellents. The repellent effect of PMD was discovered by industry in the 1960s. wikipedia.org Quwenling, a natural insect repellent containing this compound-3,8-diol, has been used in China for over two decades. uni-regensburg.de This suggests that knowledge and utilization of this compound derivatives in natural products predate their formal characterization and synthesis in modern chemistry.
This compound is described as a colorless liquid with a fragrant, fennel-like odor. wikipedia.orgchemicalbook.com It is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene (B1678584), terpinolenes, phellandrene, and limonene (B3431351). wikipedia.org Early chemical characterization would have involved determining its elemental composition and molecular weight, leading to the establishment of its chemical formula, C₁₀H₂₀. wikipedia.org Its classification as a monoterpenoid hydrocarbon places it within a large family of natural products derived from isoprene (B109036) units. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca
Significance of this compound as a Fundamental Monoterpenoid Hydrocarbon in Organic Chemistry
This compound holds significance in organic chemistry as a fundamental monoterpenoid hydrocarbon due to its core structure, a cyclohexane (B81311) ring with a methyl group at position 1 and an isopropyl group at position 4 (or vice versa, depending on the numbering convention used in specific derivatives). hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca This structural motif serves as the backbone for a wide array of naturally occurring and synthetic menthane-type monoterpenoids. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca The relative positions of the methyl and isopropyl groups (para in this compound) distinguish it from its less common isomers, o-menthane and m-menthane, which presumably arise from alkyl migration of p-menthanes. hmdb.cahmdb.cafoodb.cafoodb.cafoodb.cafoodb.ca
Its saturated nature (being a hydrocarbon with only single bonds) makes it a stable scaffold upon which various functional groups can be introduced through chemical reactions, leading to the formation of diverse menthane derivatives with different properties and applications. The study of this compound and its derivatives contributes to the understanding of terpene chemistry, stereochemistry, and reaction mechanisms in organic synthesis.
Overview of this compound's Role in Natural Products and Chemical Synthesis
This compound and its derivatives are found in nature and are also synthesized for various applications. This compound itself occurs naturally, particularly in exudates of Eucalyptus fruits. wikipedia.orgchemicalbook.com Many this compound derivatives are key components of essential oils from various plants. For example, this compound-3,8-diol is found in the essential oil of Corymbia citriodora, formerly known as Eucalyptus citriodora. wikipedia.orgnih.govresearchgate.netactascientific.com Other this compound monoterpenoids like p-menthene can be found in foods such as cardamom. foodb.ca Perillaldehyde, another this compound group monoterpene, originates from the plant Perilla frutescens. rsc.org
In chemical synthesis, this compound is often obtained through the catalytic hydrogenation of various terpenoids like limonene, terpinolenes, phellandrene, and p-cymene, typically using catalysts such as Raney nickel, platinum, or copper and aluminum oxides. wikipedia.orgchemicalbook.com this compound serves as a precursor in the synthesis of its hydroperoxide, which is used to initiate polymerizations. wikipedia.org
Its derivatives are synthesized for a range of purposes. For instance, this compound-3,8-diol is synthesized from citronellal (B1669106), often through acid-catalyzed cyclization and hydration reactions. actascientific.comresearchgate.netbeilstein-journals.orgacs.org This synthesis can yield mixtures of stereoisomers. researchgate.net this compound derivatives are used in pharmaceuticals, cosmetics, fragrances, and as intermediates in the production of other fine chemicals. beilstein-journals.orgatlantis-press.com For example, menthane diamine, with the same carbon skeleton as this compound-1,8-diol monohydrate, is used as a curing agent, antibacterial agent, and copolymer. atlantis-press.com
Isomeric Forms of this compound and Their Relevance in Stereochemical Studies
This compound itself, with the structure 1-isopropyl-4-methylcyclohexane, exists as cis and trans isomers due to the relative orientation of the methyl and isopropyl groups on the cyclohexane ring. wikipedia.org These isomers have very similar properties. wikipedia.org
However, the stereochemical complexity becomes more pronounced in substituted p-menthanes, particularly those with additional chiral centers. For example, this compound-3,8-diol (PMD) has three stereocenters on the ring, leading to a total of eight possible stereoisomers. wikipedia.orgchemicalbook.com The exact composition of these stereoisomers can vary depending on the source, whether natural or synthetic. wikipedia.org When derived from Eucalyptus citriodora oil extracts, four stereoisomers of PMD are typically found. researchgate.netresearchgate.net These four stereoisomers, as well as racemic blends and diastereoisomeric mixtures, have been shown to be equally repellent against Anopheles gambiae mosquitoes in studies. nih.govresearchgate.netactascientific.comresearchgate.net
Stereochemistry plays a crucial role in the properties and biological activities of this compound derivatives. Studies on the cytotoxicity of this compound derivatives, for instance, have indicated that stereochemistry can play an important role. nih.gov The synthesis of specific stereoisomers is an active area of research, with methods being developed for diastereodivergent synthesis to obtain individual stereoisomers of compounds like PMD from precursors like enantiopure citronellal. researchgate.net The ability to synthesize and study individual stereoisomers is essential for understanding their specific interactions and optimizing their applications, such as in the development of more effective and targeted chemicals.
Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀ | wikipedia.org |
| Molar Mass | 140.270 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.orgchemicalbook.com |
| Odor | Fragrant, fennel-like | wikipedia.orgchemicalbook.com |
| Density | 0.8086 g/cm³ | wikipedia.org |
| Boiling Point | 168 °C (334 °F; 441 K) | wikipedia.org |
| Solubility in water | Insoluble | chemicalbook.com |
| Solubility in organic solvents | Soluble in alcohol and oils | chemicalbook.com |
Data Table: Properties of this compound-3,8-diol (PMD)
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₂ | wikipedia.org |
| Molar Mass | 172.268 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless | wikipedia.org |
| Odor | Faint minty, herbaceous, eucalyptus-like | chemicalbook.com |
| Cooling Power | Approx. 9.5 times that of (-)-menthol | chemicalbook.com |
| Density | 1.009 g/cm³ | wikipedia.org |
| Stereoisomers | 8 possible | wikipedia.orgchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane | |
|---|---|---|
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InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |
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InChI Key |
CFJYNSNXFXLKNS-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1CCC(CC1)C(C)C | |
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Molecular Formula |
C10H20 | |
| Record name | P-MENTHANE | |
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DSSTOX Substance ID |
DTXSID9025530, DTXSID30884219, DTXSID50883709 | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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Molecular Weight |
140.27 g/mol | |
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Physical Description |
P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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| Record name | 1-Isopropyl-4-methylcyclohexane | |
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Boiling Point |
170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |
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| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Density |
0.8039 AT 20 °C/4 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Vapor Pressure |
2.69 [mmHg] | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
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CAS No. |
99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |
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| Record name | P-MENTHANE | |
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| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
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| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-89.84 °C, -87.6 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
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Advanced Synthetic Methodologies for P Menthane and Its Derivatives
Chiral Synthesis and Enantioselective Approaches to p-Menthane (B155814) Scaffolds
The presence of multiple stereocenters in the this compound structure necessitates the development of chiral and enantioselective synthetic strategies to obtain desired isomers with high optical purity. Controlling the formation of these stereocenters is crucial for the biological activity and organoleptic properties of this compound derivatives.
Asymmetric Catalysis in this compound Derivative Synthesis
Asymmetric catalysis plays a pivotal role in the enantioselective construction of this compound scaffolds. This approach utilizes chiral catalysts to favor the formation of one enantiomer over the other during a chemical reaction. Various types of asymmetric catalysts, including transition-metal complexes with chiral ligands and organocatalysts, have been explored for the synthesis of chiral this compound derivatives. researchgate.net, rsc.org, nih.gov For instance, studies have investigated the use of chiral ruthenium catalysts in the asymmetric hydrogenation of olefinic precursors to yield enantioenriched this compound compounds. iupac.org The design and synthesis of efficient chiral ligands, such as P-chiral phosphine (B1218219) ligands, are central to the success of these catalytic systems, influencing both the activity and enantioselectivity of the transformation. nih.gov
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For this compound derivatives, which can possess up to three stereocenters on the cyclohexane (B81311) ring, diastereoselective methods are essential for accessing specific spatial arrangements of substituents. Strategies often involve exploiting existing stereocenters in a starting material to direct the formation of new ones or utilizing rigid cyclic transition states. For example, the acid-catalyzed cyclization of citronellal (B1669106), a common precursor to This compound-3,8-diol (B45773) (PMD), can yield different diastereomers depending on the reaction conditions. researchgate.net, acs.org Research has shown that controlling parameters such as acid concentration, temperature, and reaction time can influence the diastereomeric ratio of the resulting PMD isomers. acs.org Diastereodivergent methods have also been developed to selectively synthesize specific PMD diastereoisomers from enantiopure citronellal. researchgate.net
Enantioenriched this compound Intermediates in Complex Molecule Construction
Enantioenriched this compound intermediates serve as valuable building blocks in the synthesis of more complex natural products and pharmaceuticals. Accessing these intermediates with high enantiomeric purity is a key challenge addressed by asymmetric and diastereoselective synthetic strategies. For example, enantioenriched cyanohydrins derived from 4-substituted cyclohexanones, which possess the this compound skeleton, have been utilized as starting materials for the stereoselective synthesis of this compound diols and triols. researchgate.net, nih.gov The high cis-selectivity observed in the enzyme-catalyzed addition of HCN to these cyclohexanones highlights the power of biocatalysis in generating such enantioenriched intermediates. researchgate.net, nih.gov These chiral intermediates can then be further transformed through a series of reactions to construct complex molecular architectures with defined stereochemistry.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly being aligned with the principles of green chemistry to minimize environmental impact and enhance sustainability. vapourtec.com, royalsocietypublishing.org, scentspiracy.com This involves developing processes that reduce waste, utilize renewable resources, avoid hazardous substances, and are energy efficient. scentspiracy.com, mygreenlab.org
Solvent-Free Reaction Conditions for this compound Production
Minimizing or eliminating the use of solvents in chemical reactions is a key aspect of green chemistry. royalsocietypublishing.org For this compound synthesis, efforts have been made to develop solvent-free or aqueous-based reaction conditions. For instance, the synthesis of this compound-3,8-diol from citronellal has been successfully carried out under solvent-free aqueous conditions, achieving high yields. beilstein-journals.org, researchgate.net, nih.gov This approach not only reduces the environmental burden associated with solvent production, use, and disposal but can also simplify downstream processing. beilstein-journals.org, researchgate.net Another green approach involves the cyclization of citronellal in a CO2-H2O medium, where dissolved CO2 forms carbonic acid, catalyzing the reaction without the need for traditional strong acids. researchgate.net, researchgate.net
Utilization of Biosourced Catalysts for this compound Synthesis
The use of catalysts derived from biosourced materials offers a renewable and potentially more environmentally friendly alternative to traditional metal or organic catalysts. acs.org, researchgate.net In the context of this compound synthesis, biosourced catalysts are being explored for various transformations. For example, lignin-derived carbon acid catalysts have been successfully employed in the synthesis of this compound-3,8-diol from citronellal in water, demonstrating comparable or better catalytic performance than some conventional catalysts. researchgate.net, researchgate.net, researchgate.net Additionally, biosourced ammonium (B1175870) salts have shown promise as catalysts for the cyclization-hydration of citronellal to PMD in water, offering an efficient and greener process. acs.org, researchgate.net These advancements highlight the potential of utilizing renewable resources to drive sustainable synthetic routes to this compound derivatives.
Carbon Dioxide as a Reaction Medium in this compound Cyclization
The cyclization of citronellal is a key step in the synthesis of this compound-3,8-diols. This reaction typically involves acid catalysis. Recent research has explored the use of carbon dioxide (CO2) in water as an environmentally benign reaction medium for this cyclization. rsc.orgresearchgate.netpsu.edu
In a CO2-H2O medium, dissolved CO2 forms carbonic acid, which increases the acidity of the solution and catalyzes the cyclization of citronellal. rsc.orgresearchgate.netpsu.edu This approach can enhance the reaction rate significantly compared to using water alone. rsc.orgresearchgate.netpsu.edu Studies have shown that the reaction rate can be increased by approximately 6 times with the addition of CO2 to water. rsc.orgresearchgate.netpsu.edu While the conversion in CO2-H2O might be slightly lower than with strong acid catalysts like sulfuric acid, the CO2-H2O system can serve as a cleaner alternative, especially at higher reaction temperatures. rsc.orgresearchgate.netpsu.edu The equilibrium constant and maximum equilibrium yield in CO2-H2O are comparable to those obtained with sulfuric acid catalysis. rsc.orgpsu.edu
The cyclization of citronellal to this compound-3,8-diols in this medium primarily involves two steps: the isomerization of citronellal to isopulegols, followed by the hydration of isopulegols to this compound-3,8-diols. psu.edu The hydration of isopulegols is a reversible reaction. rsc.orgpsu.edu
Research findings on the cyclization of citronellal in CO2-H2O medium highlight the potential for a cleaner synthesis route. For example, studies have investigated the effect of CO2 pressure on the conversion and selectivity of the reaction. While specific data tables detailing these effects across a range of pressures were mentioned in the search results, precise numerical data for various pressures were not consistently available across snippets to construct a comprehensive table here. However, it is noted that conversion can improve with increasing CO2 pressure. researchgate.net
Sustainable Feedstocks for this compound Derivative Synthesis (e.g., Citronellal from Eucalyptus citriodora)
The increasing interest in green chemistry has driven the exploration of sustainable feedstocks for chemical synthesis. Terpenes, such as citronellal, represent a promising renewable resource for the production of platform chemicals and derivatives like this compound compounds. vapourtec.comnih.gov Citronellal is a key precursor for the synthesis of this compound-3,8-diol (PMD) and can be obtained from natural sources, notably the essential oil of Eucalyptus citriodora. jcu.edu.auacademie-sciences.frresearchgate.netforeverest.netku.ac.kebeilstein-journals.org
Eucalyptus citriodora essential oil is a significant natural source of (+)-citronellal, often containing it as the main component (e.g., 74% in some cases). academie-sciences.frresearchgate.net The acid-catalyzed cyclization of citronellal from Eucalyptus citriodora oil is a well-established method for producing PMD. academie-sciences.frresearchgate.netbeilstein-journals.org This cyclization, often a Prins reaction, leads to the formation of cis/trans isomers of PMD. academie-sciences.frresearchgate.net
Sustainable synthesis methods using citronellal from Eucalyptus citriodora have been developed. One approach involves using citric acid as a catalyst in a biphasic medium (water/essential oil). academie-sciences.frresearchgate.net For instance, a 7% aqueous citric acid solution used with E. citriodora oil at 50°C for 15 hours achieved 82% conversion of (+)-citronellal with 80% selectivity for PMD. academie-sciences.frresearchgate.net
Another sustainable approach utilizes lignin-derived carbon acid catalysts in water for the synthesis of PMD from citronellal. researchgate.netnii.ac.jp These catalysts, prepared from alkaline lignin, have shown promising performance, in some cases outperforming other catalysts like carbon black and H-USY zeolites. researchgate.net
The use of citronellal from Eucalyptus citriodora as a renewable feedstock aligns with the principles of sustainable chemistry, offering an alternative to petrochemical-based routes for this compound derivative synthesis.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers several advantages for chemical synthesis, including improved control, efficiency, and safety. mdpi.commdpi.comworktribe.com This technology is being explored for the synthesis of this compound derivatives.
Continuous Production of this compound Derivatives
Continuous flow systems enable the continuous production of chemical compounds, which can be particularly beneficial for scaling up reactions and improving process efficiency. While specific detailed examples of the continuous production of this compound itself were not extensively detailed in the search results, the application of continuous flow for the synthesis of terpene-based derivatives, including a this compound diamine, has been reported. vapourtec.comnih.gov
A two-step continuous flow procedure has been developed for the synthesis of 1,4-p-menthane diamine from α-terpinene. vapourtec.comnih.gov This process involves a visible-light mediated Diels-Alder reaction and a heterogeneously catalyzed quadruple hydrogenation. vapourtec.comnih.gov Conducting these reactions in flow can help avoid regioselectivity issues often encountered in terpene chemistry. vapourtec.comnih.gov
The principles of continuous flow, such as precise control of reaction parameters (residence time, temperature, concentration) and enhanced heat and mass transfer, are directly applicable to the synthesis of this compound derivatives, potentially leading to improved yields, selectivity, and reproducibility compared to batch processes. mdpi.commdpi.com
Process Intensification in this compound Chemical Transformations
Process intensification (PI) aims to dramatically reduce the size of chemical plants and improve efficiency by integrating reaction and separation steps, utilizing novel equipment, or employing alternative energy sources. up.ptaiche.orgmdpi.com In the context of this compound chemical transformations, PI can be achieved through various strategies, often synergistic with flow chemistry.
Integrating reaction and separation in a single unit is a key aspect of process intensification. up.ptmdpi.com While not specifically detailed for this compound synthesis in the provided snippets, concepts like reactive distillation or the use of membrane reactors, which combine reaction and separation, could potentially be applied to this compound derivative synthesis to improve conversion and purity. up.ptmdpi.com
The synthesis of this compound-3,8-diol from citronellal, for example, involves cyclization and hydration steps. psu.edu Implementing these steps in a continuous flow system could allow for better control over the formation of isomers and by-products, potentially leading to a more intensified and efficient process.
Another area of PI relevant to this compound chemistry is the use of heterogeneous catalysts, which can be easily integrated into continuous flow reactors and simplify downstream separation. researchgate.netbeilstein-journals.orgnii.ac.jp Sustainable catalysts, such as the lignin-derived carbon acids mentioned earlier, are particularly well-suited for intensified green processes. researchgate.netnii.ac.jp
Mechanistic Investigations of P Menthane Chemical Reactions
Reaction Kinetics and Thermodynamics of p-Menthane (B155814) Transformations
The speed and energy changes associated with chemical reactions are critical for process design and optimization. This subsection explores the kinetic and thermodynamic parameters that define the transformations of this compound and its precursors.
The formation of the this compound skeleton often involves the intramolecular cyclization of acyclic monoterpenes, such as citronellal (B1669106). The kinetics of this acid-catalyzed reaction to form isopulegol (B1217435), a precursor to This compound-3,8-diol (B45773), have been investigated using various solid acid catalysts. Studies on zeolite-based extrudates have determined the apparent activation energy for the cyclization of citronellal. For instance, over H-β-25 zeolite extrudates, the apparent activation energy was found to be 21 kJ/mol, while over bentonite (B74815) extrudates, it was 12 kJ/mol acs.org. These values, being lower than those reported for the same reaction in a pure kinetic regime (e.g., 55.6 kJ/mol over Al-MSU-50), suggest the presence of mass-transfer limitations when using larger catalyst extrudates acs.org.
The hydrogenation of this compound derivatives, such as limonene (B3431351) and p-cymene (B1678584), is a key reaction for producing this compound itself. Kinetic studies of limonene hydrogenation in high-pressure CO2 over a palladium catalyst have been conducted to elucidate the reaction mechanism and determine kinetic constants. A proposed mechanism involves a series of hydrogenation and isomerization steps, and the total rate constant for limonene reduction was found to increase linearly with the partial pressure of hydrogen acs.orgacs.org. The primary products are typically p-menth-1-ene, and cis- and trans-p-menthane acs.org.
Table 1: Apparent Activation Energy for Citronellal Cyclization
| Catalyst | Apparent Activation Energy (kJ/mol) |
| H-β-25 Zeolite Extrudates | 21 acs.org |
| Bentonite Extrudates | 12 acs.org |
| Al-MSU-50 (Kinetic Regime) | 55.6 acs.org |
Thermodynamic parameters dictate the extent to which a reaction can proceed and the position of chemical equilibrium. In the synthesis of this compound-3,8-diols from citronellal, the final step involving the hydration of isopulegol intermediates is a reversible reaction chemeo.com. The equilibrium constant for this hydration has been found to be similar whether the reaction is catalyzed by sulfuric acid or by carbonic acid formed from CO2 in water chemeo.com.
The hydrogenation of p-cymene to this compound results in a mixture of cis- and trans-p-menthane. The distribution of these isomers is governed by thermodynamic stability. At higher reaction temperatures, the more thermodynamically stable trans-isomer is the favored product, whereas at lower temperatures, the formation of the cis-isomer becomes more predominant mdpi.com. This temperature dependence highlights the role of thermodynamic control in determining product stereochemistry. Standard thermodynamic properties, such as the enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), are fundamental to these analyses and can be found in chemical databases chemeo.comethermo.uschemeo.com. For any reaction, the standard enthalpy change can be calculated from the sum of the standard enthalpies of formation of the products minus that of the reactants drjez.com. Similarly, the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction, can be determined from the standard Gibbs free energies of formation of the reactants and products libretexts.orgwikipedia.orgresearchgate.net.
Table 2: Product Distribution in p-Cymene Hydrogenation vs. Temperature
| Temperature | Favored Isomer | Thermodynamic Consideration |
| High Temperature | trans-p-menthane | Product is the more stable isomer mdpi.com |
| Low Temperature | cis-p-menthane | Kinetic control may play a larger role |
Catalytic Mechanisms Involving this compound
Catalysts are essential for controlling the rate and selectivity of chemical reactions. This subsection examines the mechanisms by which acid, metal, and nanoparticle catalysts influence transformations involving this compound and its precursors.
The acid-catalyzed intramolecular cyclization of citronellal is a cornerstone reaction for producing valuable this compound derivatives like isopulegol and this compound-3,8-diol. The mechanism is generally understood to involve the protonation of the aldehyde's carbonyl group by a Brønsted acid site, which initiates an ene-reaction to form a stable carbocation intermediate electronicsandbooks.com. This intermediate then deprotonates to yield the various stereoisomers of isopulegol electronicsandbooks.com. A wide array of solid acid catalysts, including zeolites (H-Y, H-Beta), mesoporous materials (Al-MCM-41), and clays, have been employed for this transformation electronicsandbooks.comsemanticscholar.org. The structure of the catalyst, particularly its pore size and the nature of its acid sites (Brønsted vs. Lewis), significantly influences both the reaction rate and the selectivity towards the desired isopulegol isomer electronicsandbooks.comsemanticscholar.org. For example, 12-membered ring zeolites like H-Y show high cyclization rates due to their large pores, which minimize diffusional limitations for the bulky product molecules electronicsandbooks.com.
Metal catalysts play a crucial role in both the synthesis and transformation of this compound derivatives, particularly in hydrogenation and dehydrogenation reactions. The solvent-free hydrogenation of p-cymene to this compound has been thoroughly investigated using various platinum-group metals (Rh, Pt, Pd, Ru) on supports like charcoal and alumina (B75360) mdpi.com. Rhodium on charcoal (Rh/C) has been identified as an exceptionally effective and recyclable catalyst, achieving over 99% conversion under optimized conditions mdpi.com. The reaction mechanism for such hydrogenations on metal surfaces is typically described by the Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting conicet.gov.aryoutube.comyoutube.comnrel.govyoutube.com.
Conversely, the dehydrogenation of this compound precursors like limonene to form the aromatic compound p-cymene is another vital metal-catalyzed process. This transformation often utilizes bifunctional catalysts that possess both acid and metal sites. The proposed mechanism involves an initial acid-catalyzed isomerization of limonene into p-menthadiene intermediates (such as α-terpinene and γ-terpinene) on the support's acid sites. These intermediates then undergo dehydrogenation on the metal sites (e.g., ZnO, Pd) to yield p-cymene mdpi.com. Catalysts like ZnO supported on silica (B1680970) have proven to be highly efficient for this gas-phase dehydroisomerisation, achieving a 100% yield of p-cymene from limonene at 325 °C mdpi.com.
Nanoparticles offer unique catalytic properties due to their high surface-area-to-volume ratio and distinct electronic structures. The catalytic decomposition of this compound has been studied using reactive force-field molecular dynamics (ReaxFF-MD) simulations in the presence of platinum nanoparticles supported on functionalized graphene sheets (Pt@FGS). These simulations revealed that the Pt@FGS nanoparticles significantly enhance the decomposition of this compound, reducing the activation energy by approximately 62%. The mechanism involves the supported platinum cluster playing a key role in the initial dehydrogenation of the this compound molecule. The initial reactions are dominated by H-abstraction, a process that is made favorable both kinetically and thermodynamically by the presence of the nanoparticles. The oxygen-containing functional groups on the graphene support also participate in the catalytic mechanism.
Mechanistic Elucidation of this compound Isomerization Pathways
The isomerization of the this compound scaffold, particularly the interconversion between its cis and trans diastereomers, is a process governed by principles of stereochemistry and reaction kinetics, often mediated by catalytic intervention. The elucidation of these isomerization pathways is crucial for controlling the synthesis of specific this compound derivatives. Mechanistic investigations, though not extensively detailed for the parent this compound hydrocarbon in isolation, can be inferred from related reactions involving the this compound skeleton and general principles of organic chemistry.
The most plausible mechanism for the isomerization of this compound involves the formation of carbocation intermediates, typically under acidic conditions. This pathway allows for the temporary loss of stereochemical integrity at a chiral center, enabling the rearrangement to a different isomer.
The key steps in the acid-catalyzed isomerization of this compound are:
Initiation via Protonation or Hydride Abstraction: In the presence of a strong acid catalyst, a functional group on a substituted this compound derivative can be protonated. For the saturated this compound hydrocarbon, a more likely initiation step involves the abstraction of a hydride ion (H⁻) from one of the tertiary carbons (C1 or C4) by a Lewis acid or a pre-existing carbocation. This results in the formation of a planar, sp²-hybridized tertiary carbocation.
Carbocation Planarity and Rehybridization: The formation of the carbocation leads to a flattening of the local geometry. The subsequent re-addition of a hydride ion can occur from either face of the planar carbocation. This non-specific addition is what allows for the interconversion between cis and trans isomers. The final product distribution is often dictated by the thermodynamic stability of the resulting isomers, with the trans isomer generally being more stable due to reduced steric strain.
Evidence for such carbocation-mediated pathways is found in the synthesis of this compound derivatives. For instance, the cyclization of citronellal to produce this compound-3,8-diol is known to proceed through a carbocation intermediate. The nature of the acid catalyst in this reaction significantly influences the reaction pathway and the resulting product distribution.
Research has shown that catalysts with weaker acid sites tend to favor the formation of this compound-3,8-diol, whereas catalysts with stronger acid sites can lead to the formation of other isomers like isopulegol. This suggests that the stability and reactivity of the carbocation intermediate are highly dependent on the catalytic environment.
The following data table, derived from research on the synthesis of this compound-3,8-diol from (±)-citronellal, illustrates the effect of different acid catalysts on product yields. This provides insight into how reaction pathways involving the this compound skeleton can be directed.
| Catalyst | (±)-Citronellal Conversion (%) | This compound-3,8-diol Yield (%) | Isopulegol Yield (%) |
|---|---|---|---|
| AL-500 | 97 | 86 | 11 |
| H-USY | 99 | 45 | 54 |
| Carbon Black | 85 | 65 | 20 |
This table is generated based on data presented in studies concerning the catalytic conversion of citronellal.
Further detailed mechanistic understanding of this compound isomerization would benefit from computational studies. Quantum chemical calculations could map the potential energy surface of the isomerization reaction, identifying the structures and energies of transition states and intermediates. Such theoretical work would complement experimental findings and provide a more complete picture of the mechanistic pathways involved.
Structure Activity Relationship Sar Studies of P Menthane Derivatives
Correlation of p-Menthane (B155814) Derivative Structure with Biological Activities
The biological activity of this compound derivatives is closely linked to their chemical structure, including the type and position of substituents, as well as their stereochemistry.
Herbicidal Activity of this compound-7-amine Derivatives
Novel sec-p-menthane-7-amine derivatives have been synthesized and evaluated for their post-emergence herbicidal activities against various weeds, such as barnyard grass (Echinochloa crus-galli) and rape (Brassica napus). Many of these derivatives have demonstrated potent herbicidal effects, in some cases exceeding the activity of commercial herbicides like diuron (B1670789) and glyphosate. researchgate.netrsc.orgresearchgate.netrsc.orgrsc.orgnih.govresearchgate.net
SAR studies on sec-p-menthane-7-amine derivatives have revealed that the nature of the substituent attached to the amine group significantly impacts herbicidal activity. Generally, alkyl-substituted sec-p-menthane-7-amine derivatives exhibit higher herbicidal activities compared to their phenyl-substituted counterparts. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov For instance, compounds with alkyl chains showed better inhibition rates and lower IC50 values against barnyard grass and rape. rsc.org Compound 3u, featuring a cyclohexyl alkyl substituent, demonstrated particularly strong herbicidal activity against barnyard grass root growth, with an IC50 value of 0.0088 mmol L−1. rsc.org
Here is a table illustrating the comparative herbicidal activity:
| Substituent Type | Herbicidal Activity (vs. Phenyl) | Example Compounds |
| Alkyl | Higher | 3n-3y (general), 3u (cyclohexyl) rsc.org |
| Phenyl | Lower | 3a-3m (general) rsc.org |
The electronic properties of substituent groups, particularly on phenyl rings when present, also play a role in the herbicidal activity of this compound derivatives. For this compound type Schiff base derivatives, the presence of electron-withdrawing substituents on the phenyl ring has been found to be beneficial for herbicidal activity. rhhz.net Compounds substituted with halogens like chlorine (Cl) and bromine (Br) on the phenyl ring showed significantly lower IC50 and IC90 values compared to those substituted with electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3). rhhz.net Increasing the number of electron-withdrawing substituents can further enhance activity. rhhz.net Conversely, for sec-p-menthane-7-amine derivatives, the presence of electron-donating substituents on the phenyl ring was reported to be beneficial to herbicidal activities. rsc.org Compounds with methyl or methoxy substituents showed higher inhibition rates compared to those with electron-withdrawing halogen atoms or OCF3 groups. rsc.org
Here is a table summarizing the impact of electronic properties:
| Derivative Type | Substituent Location | Electronic Property | Impact on Herbicidal Activity |
| This compound Schiff base | Phenyl ring | Electron-withdrawing | Beneficial |
| sec-p-Menthane-7-amine | Phenyl ring | Electron-donating | Beneficial |
While the precise mechanism of action for all this compound-7-amine derivatives may vary, some studies suggest that related compounds can act as inhibitors of key plant enzymes. Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a well-established target for many commercial herbicides as it is the first enzyme in the branched-chain amino acid biosynthesis pathway, essential for plant growth and not present in animals. nih.govmdpi.com Although the provided search results specifically mention AHAS inhibition in the context of other herbicide classes nih.govmdpi.com, and one result briefly mentions testing AHAS enzyme activity inhibition for novel pyrimidine (B1678525) thiourea (B124793) compounds (not directly this compound-7-amine derivatives) which showed inhibitory activity researchgate.net, further research would be needed to definitively confirm AHAS inhibition as a primary mechanism for sec-p-menthane-7-amine derivatives. However, the high herbicidal activity observed suggests interference with vital plant biochemical pathways.
Antifeedant Properties of this compound Halolactones
This compound halolactones, synthesized from precursors like piperitone (B146419) and isopulegol (B1217435), have demonstrated significant antifeedant properties against various insect pests, including the lesser mealworm (Alphitobius diaperinus). researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The introduction of a lactone function and a halogen atom to the this compound system significantly alters its antifeedant characteristics. nih.govresearchgate.net
The antifeedant activity of this compound halolactones is highly dependent on the position and type of the halogen atom, as well as the stereochemistry of the molecule. Studies have shown that the optimum antifeedant activity against the lesser mealworm is dependent on the presence of a chlorine atom at the C-5 position of the cyclohexane (B81311) ring. nih.govresearchgate.net The activity of bromo- and iodolactones is strongly influenced by the configuration of the chiral centers and the halogen substituent. nih.govresearchgate.net Enantiomeric chlorolactones with specific chiral center configurations, such as (1S,4S,5R,6R) and (1R,4R,5S,6S), and their racemic mixture, have shown very strong feeding deterrent activity. nih.govresearchgate.net The presence of chiral centers and their specific configurations play a crucial role in determining the antifeedant activity of these lactones. researchgate.netdntb.gov.ua
Here is a table highlighting the influence of halogen and stereochemistry:
| Feature | Influence on Antifeedant Activity (this compound Halolactones) | Key Findings |
| Halogen Position | Significant | Optimum activity linked to Cl at C-5. nih.govresearchgate.net |
| Halogen Type | Significant | Activity varies between Cl, Br, and I. nih.govresearchgate.net Br substitution showed higher activity compared to Cl in some marine halogenated monoterpenes, though this might be context-dependent. researchgate.net |
| Stereochemistry (Chiral Centers) | Crucial | Activity strongly depends on chiral center configuration. researchgate.netnih.govresearchgate.netdntb.gov.ua Enantiomeric chlorolactones with specific configurations are highly active. nih.govresearchgate.net |
The chemical transformation of piperitone to introduce a lactone and a halogen significantly changes its antifeedant properties. nih.govresearchgate.net
Cytotoxic Activity of this compound Derivatives Against Tumor Cell Lines
Research has investigated the cytotoxic potential of this compound derivatives, particularly those structurally related to perillyl alcohol, against various human tumor cell lines, such as ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295). nih.govresearchgate.net These studies aim to identify molecular characteristics that contribute to their cytotoxicity. nih.gov
Role of Hydroxyl Group Addition in Cytotoxicity
Studies have explored the impact of adding hydroxyl groups to the this compound structure on cytotoxic activity. For instance, one study indicated that the presence of a hydroxyl group enhanced cytotoxicity when comparing compound 1 with compound 3. nih.gov However, the relationship is not always straightforward, as seen in the comparison of (+)-carvone (more bioactive) and its corresponding monoterpene alcohol (+)-8-hydroxycarvotanacetone (less bioactive). nih.gov The effect of adding a second hydroxyl group has also been evaluated. nih.gov
Perillyl Alcohol and its this compound Analogues in Anticancer Research
Perillyl alcohol, a naturally occurring monoterpene with known anticancer activity, has been a focal point in research on this compound derivatives for cancer treatment. nih.govnih.govpharmascigroup.us Analogues of perillyl alcohol have been evaluated to understand the molecular features contributing to their cytotoxic effects. nih.gov Studies have shown that perillyl alcohol exhibits high cytotoxic activity against certain tumor cell lines. nih.govresearchgate.net
Comparisons between perillyl alcohol and its analogues have revealed that, in general, the tested analogues were less potent cytotoxically than perillyl alcohol itself, with some exceptions. nih.gov For example, (−)-perillaldehyde 8,9-epoxide demonstrated higher percentage inhibition of cell proliferation compared to perillyl alcohol against OVCAR-8, HCT-116, and SF-295 human tumor cell lines. nih.gov This suggests that the replacement of C-C double bonds by epoxide groups, in addition to the presence of an aldehyde group, can increase cytotoxicity. nih.gov Stereochemistry also appears to play a significant role in the cytotoxic activity of these compounds. nih.gov
A study evaluating 18 derivative compounds of perillyl alcohol found that one specific this compound derivative (compound 16) exhibited the highest cytotoxic activity against the tested cancer cell lines, inducing apoptotic and necrotic cell death. nih.gov This compound showed high cytotoxicity with a growth inhibition (GI) value ranging from 96.32% to 99.89% at a concentration of 25 µg/mL. nih.gov Perillaldehyde 8,9-epoxide, a derivative of perillyl alcohol, also showed high cytotoxic activity against various cancer cell lines, with IC50 values below 4.0 µg/mL for colon carcinoma, ovarian adenocarcinoma, glioblastoma, and leukemia cell lines. nih.gov
The analysis of structure-activity relationships for these derivatives suggests that the presence and position of functional groups on the this compound skeleton are crucial determinants of their anti-proliferative activity. nih.gov
Insect Repellent Efficacy of This compound-3,8-diol (B45773) (PMD)
This compound-3,8-diol (PMD) is a well-known insect repellent, effective against various insects, including mosquitoes and ticks. medicalletter.orgresearchgate.netoup.com Its efficacy has been compared to that of DEET, another common repellent. medicalletter.orgnih.gov Studies have indicated that PMD can reduce mosquito biting significantly. nih.govdntb.gov.uaresearchgate.netnih.gov
Structure-Efficacy Relationships of PMD Diastereomers
PMD exists as several stereoisomers, and research has explored the relationship between their structure and repellent efficacy. The synthesis of PMD from citronellal (B1669106) can yield different diastereomers, with high temperatures favoring the formation of the trans isomer. researchgate.net Studies on the repellent activity of individual stereoisomers have yielded some inconsistent results, though some research suggests that certain cis isomers may exhibit higher repellency against specific mosquito species. researchgate.netresearchgate.netfrontiersin.org For instance, one study demonstrated that (1R)-(+)-cis-PMD had the highest repellency index against Aedes albopictus. researchgate.net
The presence of two hydroxyl groups in PMD increases its polarity, which is relevant to its interaction with insect olfactory receptors. ku.ac.ke Molecular modeling studies are beginning to emerge to clarify the effect of the stereochemistry of PMD on their repellency properties toward mosquitoes. researchgate.net
Influence on Mosquito Blood Feeding Behavior and Fecundity
Studies have investigated the behavioral effects of PMD on mosquito blood feeding and fecundity, particularly in species like Aedes aegypti, a vector for dengue virus. nih.govdntb.gov.uaresearchgate.netnih.gov Exposure to PMD has been shown to statistically significantly reduce the percentage of Ae. aegypti that blood-fed compared to non-exposed mosquitoes. nih.govdntb.gov.uaresearchgate.netnih.gov For example, in one study, 38% of mosquitoes exposed to 20% PMD blood-fed, compared to 49% in the non-exposed group. nih.govdntb.gov.uanih.gov This suggests that PMD can influence the probability of subsequent blood feeding. nih.govdntb.gov.uanih.gov
However, studies have indicated no significant difference in fecundity between PMD-exposed and non-exposed mosquito populations. nih.govdntb.gov.uanih.gov This suggests that while PMD may affect the likelihood of a mosquito taking a blood meal, it does not appear to impact the egg-laying density of those mosquitoes that do feed. nih.govdntb.gov.uanih.gov Further research is needed to fully understand the range of effects of PMD exposure on other mosquito life-history traits. nih.govdntb.gov.uanih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is employed to establish mathematical relationships between the chemical structures of compounds and their biological activities. For this compound analogs, QSAR models have been developed to understand the key properties involved in their binding activities to insect receptors, such as the housefly GABA receptor. nih.goviastate.edu
QSAR models for this compound analogs with at least one oxygen atom attached to the ring have identified significant relationships between binding activities and parameters such as Mulliken charges on certain carbon atoms, the log P value (a measure of lipophilicity), and the total energy of the molecule. nih.goviastate.edu These findings suggest that electronic properties, hydrophobicity, and stability of this compound molecules play important roles in their binding interactions with the housefly GABA receptor. nih.goviastate.edu
In the context of insect repellency, while PMD is considered relatively safer than DEET, QSAR and pharmacophore modeling studies have been reported to aid in improving efficacy and developing more effective PMD analogues. nih.govresearchgate.net Stereo-electronic analysis of PMD and its derivatives has indicated that lower aqueous stabilization (favorable lipophilicity) and a larger separation of electrostatic potential energy, along with a significant localized negative electrostatic potential region near the oxygen atom, are important factors for repellent activity. nih.gov Pharmacophore models generated for PMDs have shown features like two aliphatic hydrophobic areas and a hydrogen-bond donor as important for potent activity. nih.govresearchgate.net These computational approaches can assist in the design and discovery of novel insect repellent candidates. nih.govresearchgate.net
Prediction of Biological Activity based on Molecular Descriptors
The prediction of biological activity in this compound derivatives is often approached through the development of QSAR models. QSAR is a method that seeks to establish a statistically significant correlation between the chemical structure of compounds, represented by molecular descriptors, and their observed biological activity. mdpi.comscience.gov By analyzing a series of compounds with known activities, these models can identify which molecular features are most influential in determining biological response.
In the context of this compound analogs, QSAR models have revealed that specific molecular descriptors have significant relationships with their binding activities, such as binding to the housefly GABA receptor. nih.goviastate.edu These findings are valuable as they can provide guidance for the rational design and prediction of the activity of new this compound derivatives, potentially leading to the identification of more potent compounds for specific applications, such as insecticides. nih.goviastate.edu
Molecular descriptors used in QSAR studies can encompass a wide range of properties, including constitutional, topological, and electronic descriptors. science.govmdpi.com The selection of appropriate descriptors is critical for building predictive models.
Electronic Properties, Hydrophobicity, and Stability in this compound QSAR Models
Several key chemical and structural parameters have been identified as strongly involved in the binding activities of this compound analogs based on QSAR models. nih.goviastate.eduresearchgate.net Among these, electronic properties, hydrophobicity, and stability have shown significant relationships with biological activity. nih.goviastate.edu
Specifically, studies on the binding activities of oxygenated this compound analogs to the housefly GABA receptor highlighted the importance of:
Electronic Properties: Descriptors such as Mulliken charges on certain carbon atoms were found to be significantly related to binding activities. nih.goviastate.edu Electronic properties characterize the charge distribution and electronic structure of a molecule, influencing how it interacts with a biological target. mdpi.com
Hydrophobicity: The log P value, a common measure of a compound's lipophilicity or hydrophobicity, also showed a significant relationship with binding activities. nih.goviastate.edu Hydrophobicity plays a crucial role in a molecule's ability to partition between aqueous and lipid phases, affecting its absorption, distribution, and interaction with lipophilic binding sites.
Stability: The total energy of the molecule, often related to its stability, was another parameter that showed a significant correlation with binding activities in the QSAR models. nih.goviastate.edu Molecular stability can influence the conformation and reactivity of a compound, impacting its ability to bind to a receptor.
These findings suggest that a balance of electronic characteristics, appropriate lipophilicity, and molecular stability are important factors determining the biological activity of oxygenated this compound derivatives, particularly in their interaction with insect GABA receptors. nih.goviastate.eduresearchgate.net
While specific numerical data for individual derivatives and their descriptor values were not available in the search results, the identified significant descriptors can be summarized as follows:
| Property | Relevant Descriptor(s) | Observed Relationship with Binding Activity (Housefly GABA Receptor) | Source |
| Electronic Properties | Mulliken charges | Significant relationship | nih.goviastate.edu |
| Hydrophobicity | log P | Significant relationship | nih.goviastate.edu |
| Stability | Total energy | Significant relationship | nih.goviastate.edu |
This highlights the multifaceted nature of the structural requirements for the biological activity of this compound derivatives and underscores the utility of QSAR in elucidating these relationships.
Computational Chemistry and Theoretical Studies of P Menthane
Quantum Mechanical (QM) Calculations on p-Menthane (B155814) Systems
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and potential reactivity of organic molecules. For this compound systems, QM methods offer a way to explore various conformers and understand their relative stabilities and properties.
Density Functional Theory (DFT) Applications for this compound Structure and Reactivity
DFT has been applied to study the structural and electronic properties of this compound derivatives. These calculations can provide optimized geometries, vibrational frequencies, and electronic descriptors that are relevant to understanding their behavior. For instance, DFT studies have been used in the analysis of the structure and properties of this compound derivatives, sometimes in conjunction with spectroscopic investigations. mdpi.comearthlinepublishers.comnih.gov DFT calculations can help in defining molecular stability and reactivity descriptors, as well as identifying reactive sites within a molecule. mdpi.com While some studies focus on the fundamental properties of related monoterpenes with a this compound skeleton, others delve into the reactivity of this compound derivatives in specific contexts. mdpi.comearthlinepublishers.com The accuracy of DFT methods for predicting molecular geometries has been demonstrated by comparisons with experimental data like X-ray diffraction, indicating that certain DFT functionals and basis sets can provide good agreement. mdpi.com
NMR Chemical Shift Predictions for this compound Derivatives using GIAO-DFT
Predicting NMR chemical shifts using computational methods is a valuable tool for structural assignment and elucidation of organic molecules. nih.govosti.gov The Gauge-Independent Atomic Orbital (GIAO) method combined with DFT is a common approach for this purpose. nih.govacs.orgresearchgate.netnih.govacs.org For this compound derivatives, GIAO-DFT calculations have been employed to estimate NMR chemical shifts. acs.orgresearchgate.netnih.gov These theoretical predictions can then be compared with experimental NMR data to help confirm molecular structures and understand conformational preferences. acs.orgresearchgate.netnih.govresearchgate.net Studies on this compound-3,9-diols, for example, have utilized GIAO-DFT to calculate NMR chemical shifts, and these theoretical values have shown good agreement with experimental measurements in chloroform (B151607) solution. acs.orgresearchgate.netnih.gov The accuracy of GIAO-DFT predictions can be influenced by the choice of functional and basis set, and empirical scaling of calculated shieldings is often applied to improve agreement with experimental chemical shifts. nih.govacs.org
Solvent Effects on this compound Conformations and Properties
Solvent effects can significantly influence the conformation and properties of molecules in solution. psnc.plcdnsciencepub.com Theoretical studies using QM methods, often in combination with continuum solvent models or explicit solvent molecules, can account for these effects. For this compound systems, the influence of the surrounding solvent on conformational preferences and properties has been investigated computationally. acs.orgresearchgate.netnih.govresearchgate.net For instance, studies on this compound-3,9-diols have used supermolecule calculations, including the solute and a number of solvent molecules (e.g., chloroform), to evaluate the effects of the solvent on calculated NMR chemical shifts. acs.orgresearchgate.netnih.gov These approaches highlight the importance of considering solvent interactions for accurate theoretical predictions of this compound properties in solution. acs.orgresearchgate.netnih.govcdnsciencepub.comresearchgate.netaps.org
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are powerful techniques for studying the time-dependent behavior of molecular systems, including conformational dynamics and interactions with other molecules or environments.
Conformational Analysis of this compound Diols
MD simulations have been applied to investigate the conformational preferences and dynamics of this compound diols. acs.orgresearchgate.netnih.govresearchgate.netnih.gov These simulations can provide insights into the most populated conformations in different environments, such as aqueous or chloroform solutions. acs.orgresearchgate.netnih.govresearchgate.netnih.gov Studies have shown that the conformational preferences of this compound diols can be strongly dependent on both their stereochemistry and the surrounding solvent. researchgate.net MD simulations can also reveal the formation of intramolecular hydrogen bonds that can stabilize certain conformations. researchgate.netnih.gov Force fields specifically parametrized using quantum mechanical calculations are often used in these simulations to ensure reliable results regarding conformational properties and hydrogen bonding. nih.gov
Computational Studies in Catalysis for this compound Production and Reactions
Computational methods are valuable tools for investigating catalytic processes involving this compound, whether it's its formation through the hydrogenation of precursors like limonene (B3431351) or its subsequent reactions. These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to explore reaction mechanisms, determine energy barriers, and characterize the interactions between reactants, intermediates, and catalytic surfaces or complexes. acs.orgrsc.org While direct computational studies specifically detailing the catalytic production or reactions of this compound at the atomic level in the provided search results are limited, the principles and applications of computational catalysis to similar hydrocarbon systems offer a strong framework for understanding how such studies would be conducted for this compound.
Computational approaches can help elucidate the complex steps involved in catalytic cycles, providing details that are often difficult to obtain experimentally. acs.org This includes identifying stable intermediates, transition states, and the energy profile of a reaction pathway. researchgate.netrsc.org Such information is crucial for understanding why a particular catalyst is effective and how its activity and selectivity might be improved.
Activation Energy Calculations for this compound Transformations
Activation energy is a critical parameter in catalysis, representing the minimum energy required for a chemical reaction to occur. Computational chemistry, particularly DFT calculations, is widely used to calculate activation energies for elementary steps in catalytic reaction pathways. acs.orgrsc.org By determining these energy barriers, researchers can identify the rate-determining step of a catalytic process and understand how a catalyst lowers the activation energy compared to the uncatalyzed reaction.
In the context of this compound, computational studies could focus on calculating the activation energies for key steps in its formation or reaction pathways when catalyzed. For example, in the catalytic hydrogenation of limonene to this compound, calculating the activation barriers for the addition of hydrogen to the double bonds in the presence of a catalyst (such as supported metal nanoparticles) would provide insights into the efficiency of the hydrogenation process. Similarly, if this compound undergoes further catalytic reactions, determining the activation energies for C-H bond activation or other transformations on a catalyst surface would be essential for understanding its reactivity.
While a specific activation energy calculation directly for a this compound catalytic transformation was not prominently detailed in the provided search results, related studies on hydrocarbon catalysis illustrate this application. For instance, activation energy barriers have been calculated for methane (B114726) activation on various catalysts to understand its conversion mdpi.comosti.gov. One study on the preparation of this compound hydroperoxide from this compound in the presence of metalloporphyrins reported an activation energy of approximately 38.9 × 104 kJ mol−1 for the oxidation of cumene, a related reaction, highlighting the relevance of determining activation energies in catalyzed oxidation processes involving similar hydrocarbon structures researchgate.net.
Modeling of Catalytic Sites and Reaction Pathways
Computational methods are instrumental in modeling the structure and properties of catalytic sites and mapping out complete reaction pathways for catalyzed transformations of molecules like this compound. acs.orgresearchgate.netrsc.org This involves creating theoretical models of the catalyst surface or complex and the interacting molecules.
DFT calculations allow researchers to investigate how this compound or its precursors/products adsorb onto a catalyst surface, the stability of various adsorbed intermediates, and the energy changes as the molecules transform along a reaction coordinate. acs.orgrsc.org This provides a detailed picture of the catalytic cycle, identifying all the elementary steps involved.
Modeling catalytic sites involves understanding the specific atomic arrangements and electronic properties on the catalyst surface or within a molecular catalyst that are responsible for lowering the activation energy and facilitating the reaction. acs.org For heterogeneous catalysts, this can involve modeling extended surfaces, nanoparticles, or specific active centers like defects or supported metal clusters. researchgate.netosti.gov For homogeneous catalysts, it involves modeling the metal complex and its interaction with the substrate.
Analytical Methodologies for P Menthane and Its Metabolites
Chromatographic Techniques for p-Menthane (B155814) Analysis
Chromatography is indispensable for separating this compound and its metabolites from complex matrices. The choice of technique is primarily dictated by the volatility and polarity of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of this compound and Derivatives
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound and many of its derivatives. pdx.edu This technique offers excellent separation efficiency and provides definitive structural information, making it ideal for both identifying and quantifying these compounds in various samples, including essential oils and biological matrices. epfl.choregonstate.edu
In a typical GC-MS analysis, separation is achieved on a capillary column. The choice of the stationary phase is critical for resolving isomers. For instance, fused silica (B1680970) capillary columns coated with phases like DB-1 or Carbowax 20M are utilized to separate stereoisomers of this compound derivatives. pdx.eduresearchgate.net Helium is commonly used as the carrier gas. mdpi.com The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation patterns are highly characteristic of a molecule's structure and serve as a "fingerprint" for identification. pdx.edu By comparing these patterns to spectral libraries or known standards, unambiguous identification is achieved. For quantification, specific ions are monitored, providing high sensitivity and selectivity.
Research has detailed specific GC-MS conditions for analyzing various this compound compounds. For example, the analysis of This compound-3,8-diol (B45773) can be performed using a DB-1 fused silica capillary column (30 m, 0.32 mm i.d., 0.25 micron film thickness), yielding retention times of 4-8 minutes. researchgate.net Another method for synthesized this compound-3,8-diol employed a TraceGOLD TG-5SilMS column (30 m x 0.25 mm, 0.25 µm) to successfully separate the cis and trans isomers. mdpi.com Similarly, the hydrogenation products of p-cymene (B1678584), cis- and trans-p-menthane, have been resolved with retention times of 11.1 and 10.2 minutes, respectively. libretexts.org
| Analyte | Column Type | Column Dimensions | Detector | Key Findings/Conditions | Reference |
|---|---|---|---|---|---|
| This compound-3,8-diol | DB-1 Fused Silica Capillary | 30 m x 0.32 mm, 0.25 µm film | Flame Ionization Detector (FID) | Retention time of 4-8 minutes. | researchgate.net |
| This compound-3,8-diol Stereoisomers | Fused Silica Capillary with Carbowax 20M | Not Specified | Mass Spectrometry (MS) | Achieves separation of all eight possible stereoisomers; identification via fragmentation patterns. | pdx.edu |
| cis- and trans-p-Menthane-3,8-diol | TraceGOLD TG-5SilMS (5% phenylmethylpolysiloxane) | 30 m x 0.25 mm, 0.25 µm film | Mass Spectrometry (MS) | Helium carrier gas at 5 ml/min; injection temperature 230ºC. Successfully separated cis and trans isomers. | mdpi.com |
| cis- and trans-p-Menthane | Not Specified | Not Specified | Mass Spectrometry (MS) | Retention times of 11.1 min (cis) and 10.2 min (trans). | libretexts.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound-3,8-diol and Other Polar Derivatives
For highly polar and non-volatile this compound derivatives, such as this compound-3,8-diol, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. LC-MS avoids the need for derivatization often required in GC to analyze polar compounds, simplifying sample preparation. Modern UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) systems provide rapid and sensitive analysis of polar metabolites in complex biological samples.
The methodology typically involves reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) for the separation of polar analytes. An appropriate column, such as an ethylene bridged hybrid (BEH) amide column, can be used for separation. The mobile phase usually consists of a mixture of acetonitrile and water with additives like ammonium (B1175870) acetate or formic acid to improve ionization. The separated compounds are then ionized, commonly using electrospray ionization (ESI), before being detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is often employed for quantification, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion, a process known as multiple reaction monitoring (MRM). This technique offers exceptional specificity and sensitivity for quantifying target metabolites.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of this compound derivatives, particularly when GC is not suitable due to the compound's polarity or thermal instability. Reversed-phase HPLC (RP-HPLC) is one of the most common modes used.
In one established method for the analysis of menthol (B31143), a this compound derivative, chromatographic separation was achieved on an Inertsil ODS 3V column (a C18 column) with a mobile phase of water and methanol (30:70 v/v). pdx.eduepfl.chmdpi.com Due to the absence of a strong chromophore in many this compound compounds, detection can be challenging with standard UV detectors. In such cases, a Refractive Index (RI) detector is employed, which is a universal detector sensitive to changes in the refractive index of the mobile phase caused by the analyte. pdx.eduepfl.chmdpi.com This approach has been successfully validated and applied for the quantification of menthol in various formulations. pdx.eduepfl.chmdpi.com The separation of isomers, which is often a key challenge, can be achieved by selecting appropriate columns and mobile phases. For instance, columns designed with specific stationary phases can utilize π-π interactions to resolve positional isomers of aromatic compounds.
| Analyte | Technique | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|---|
| Menthol | RP-HPLC | Inertsil ODS 3V (C18), 4.6mm x 250mm, 5μm | Water : Methanol (30:70 v/v) | Refractive Index (RI) | pdx.eduepfl.chmdpi.com |
| Menthol | RP-HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified (MS-compatible with formic acid) |
Spectroscopic Characterization of this compound Compounds
Spectroscopic methods are essential for the definitive structural elucidation of this compound compounds. They provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOE) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, including this compound and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to assemble a complete and unambiguous structure.
¹H NMR (Proton NMR) : This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR (Carbon-13 NMR) : This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments.
2D NMR : These experiments reveal correlations between nuclei, which are crucial for piecing together the molecular structure.
COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule.
NOE (Nuclear Overhauser Effect) Spectroscopy : Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
The combination of these NMR techniques was instrumental in confirming the structures of synthesized cis-p-menthane-3,8-diol and trans-p-menthane-3,8-diol.
| Nucleus | Functional Group Type | Typical Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | -OH (Alcohol) | 0.5 - 5.0 (variable, broad) |
| -CH-O- | 3.3 - 4.5 | |
| -CH, -CH₂ (on cyclohexane (B81311) ring) | 1.0 - 2.5 | |
| -CH₃ (Methyl) | 0.7 - 1.3 | |
| ¹³C | C-OH (Alcohol) | 65 - 90 |
| C-O (Tertiary Alcohol/Ether) | 70 - 90 | |
| -CH, -CH₂ (on cyclohexane ring) | 20 - 50 | |
| -CH₃ (Methyl) | 15 - 30 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The FT-IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where absorption peaks correspond to these characteristic vibrations.
For this compound and its derivatives like this compound-3,8-diol, FT-IR is particularly useful for identifying key functional groups. The presence of hydroxyl (-OH) groups is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-H bonds of the alkane structure give rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups are observed in the 1350-1470 cm⁻¹ range. The C-O stretching vibration of the alcohol groups typically appears in the 1000-1260 cm⁻¹ region. For instance, the FT-IR spectrum of cis-p-menthane-3,8-diol shows a characteristic hydroxyl group absorption at 3234 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Appearance |
|---|---|---|---|
| 3200 - 3600 | O-H stretch | Alcohol, Diol | Strong, Broad |
| 2850 - 3000 | C-H stretch | Alkane (CH, CH₂, CH₃) | Strong, Sharp |
| 1450 - 1470 | C-H bend | Alkane (CH₂) | Medium |
| 1350 - 1385 | C-H bend | Alkane (CH₃) | Medium to Weak |
| 1000 - 1260 | C-O stretch | Alcohol, Diol | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the precise mass determination of this compound and its metabolites, facilitating their unequivocal identification and structural elucidation. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or five decimal places. This precision is instrumental in assigning unique elemental compositions to parent and fragment ions, thereby distinguishing between compounds with the same nominal mass.
The accurate mass of this compound (C10H20) is 140.1565 Da. nih.gov For its hydroxylated metabolite, this compound-3,8-diol (C10H20O2), the exact monoisotopic mass is 172.1463 Da. nih.govhmdb.ca HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure these masses with exceptional accuracy, often within a few parts per million (ppm). This level of accuracy significantly narrows down the potential molecular formulas for an unknown analyte, providing a high degree of confidence in its identification.
In addition to the parent molecule, the fragmentation pattern observed in the mass spectrum provides critical structural information. While detailed HRMS fragmentation data for this compound is not extensively published, standard electron ionization mass spectrometry of related compounds offers insights into expected fragmentation pathways. For instance, the mass spectrum of this compound-3,8-diol shows characteristic fragment ions. nist.govnist.gov The fragmentation of the this compound skeleton typically involves the loss of alkyl groups and rearrangements. Common fragments observed in the mass spectrum of a this compound derivative like this compound-3,8-diol can be analyzed for their precise mass to confirm their elemental composition.
Table 1: Theoretical and Observed Mass Data for this compound and a Key Metabolite
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Key Fragment Ions (from standard MS) |
| This compound | C10H20 | 140.1565 | m/z 81, 69, 55, 41 |
| This compound-3,8-diol | C10H20O2 | 172.1463 | m/z 81, 59, 43 |
Note: The fragment ions listed are from standard electron ionization mass spectrometry and are provided to illustrate potential fragmentation. HRMS would provide accurate mass measurements for these fragments, confirming their elemental composition.
The process of accurate mass determination for this compound and its metabolites would involve the following steps:
Sample Introduction and Ionization: The sample containing this compound or its metabolites is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC). Ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) are used to generate molecular ions.
Mass Analysis: The ions are then passed into a high-resolution mass analyzer where their m/z ratios are measured with high precision.
Data Processing: The resulting mass spectrum is processed to determine the accurate masses of the molecular ion and any significant fragment ions.
Formula Determination: Software tools are used to calculate possible elemental compositions for the measured accurate masses, within a specified mass tolerance (e.g., < 5 ppm).
Structural Elucidation: By combining the accurate mass of the molecular ion with the accurate masses of the fragment ions, a putative structure for the metabolite can be proposed.
This methodology is crucial for distinguishing between isomeric metabolites and for identifying novel metabolic pathways of this compound.
Development of Sensitive and Accurate Assays for this compound Quantification
The development of sensitive and accurate analytical assays is paramount for the quantification of this compound and its metabolites in various matrices, including biological fluids and environmental samples. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose due to their high sensitivity and selectivity.
A typical workflow for developing a quantitative assay for this compound involves several key stages:
Method Development: This includes the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. For this compound, a volatile compound, GC-MS is a well-suited technique. The choice of the GC column, temperature programming, and carrier gas flow rate are optimized to achieve good separation from matrix components. For less volatile metabolites, LC-MS/MS might be preferred.
Method Validation: Once the method is developed, it must be validated to ensure its reliability and robustness. Validation is performed according to established guidelines and typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is usually evaluated by analyzing a series of calibration standards.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix.
Table 2: Representative Validation Parameters for a Hypothetical Sensitive GC-MS Assay for this compound Quantification
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.998 |
| Range | Defines upper and lower concentration limits | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (RSD %) | ≤ 15% | < 10% |
| Selectivity | No significant interference at the retention time of the analyte | Passed |
| Recovery (%) | Consistent and reproducible | 88.5% |
This table presents typical data that would be generated during the validation of a quantitative analytical method for a monoterpene like this compound and is based on common values reported for similar assays.
The development of such sensitive and accurate assays is crucial for pharmacokinetic studies, toxicological assessments, and environmental monitoring of this compound. The use of tandem mass spectrometry (MS/MS) can further enhance the sensitivity and selectivity of the assay by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix.
Environmental Fate and Ecotoxicology of P Menthane Derivatives
Ecotoxicological Impact Assessments of p-Menthane (B155814) Compounds
Ecotoxicological assessments evaluate the potential harm of chemical substances to non-target organisms in the ecosystem. For this compound derivatives, particularly PMD, regulatory agencies have determined that their typical use patterns pose a low risk to the environment epa.govcarlroth.com.
The toxicity of this compound derivatives varies depending on the specific compound and the organism being tested. The technical grade active ingredient of This compound-3,8-diol (B45773) (PMD) exhibits low acute toxicity, being classified as Toxicity Category IV (the lowest level of concern) for acute oral and dermal routes oecd.org.
For aquatic ecosystems, data on key derivatives provide insight into potential impacts. Studies on d-limonene classify it as "slightly toxic" to freshwater fish and invertebrates, while α-terpineol also shows low to moderate toxicity to aquatic life amazonaws.comcarlroth.com.
For terrestrial invertebrates, studies on essential oils containing this compound derivatives have demonstrated insecticidal properties against certain species regulations.gov. For example, oils containing menthone and d-limonene have shown contact toxicity to stored product insects regulations.gov. It is assumed that as an active ingredient in insecticides, d-limonene is highly toxic to bees and other insects coleparmer.com.
Below is a summary of ecotoxicity data for common this compound derivatives.
| Compound | Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| d-Limonene | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.7 | 96 h | coleparmer.com |
| d-Limonene | Water Flea (Daphnia magna) | EC50 | 39 | 48 h | carlroth.com |
| α-Terpineol | Zebrafish (Danio rerio) | LC50 | 70 | 96 h | amazonaws.com |
| α-Terpineol | Water Flea (Daphnia magna) | EC50 | 73 | 48 h | amazonaws.com |
| α-Terpineol | Algae (Pseudokirchneriella subcapitata) | ErC50 | 68 | 72 h | |
| Menthol (B31143) | Activated Sludge (Microorganisms) | EC50 | 237 | Not specified |
Aquatic exposure may occur indirectly through wash-off from skin or clothing. However, considering the effects of degradation, volatilization, wastewater treatment, and significant dilution in water bodies, the resulting environmental concentrations are estimated to be negligible epa.gov. Consequently, the EPA has no risk concerns for aquatic organisms, including fish and invertebrates. Because PMD is a repellent, it is expected to repel non-target insects, including pollinators, thus minimizing risk from direct contact epa.gov.
Environmental Monitoring and Detection of this compound Residues
The detection of chemical residues in environmental matrices like water, soil, and air is essential for monitoring pollution. Standard analytical methods for detecting organic compounds like this compound derivatives are well-established. These techniques typically involve sample extraction followed by instrumental analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification amazonaws.com. GC-MS has been successfully used to identify this compound monoterpenoids in biological secretions coleparmer.com.
Despite the availability of sensitive analytical methods, there is a lack of published data from routine environmental monitoring programs for this compound or its derivatives. This absence of monitoring data is consistent with the findings of ecological risk assessments, which conclude that the primary uses of key derivatives like PMD are not expected to lead to significant or persistent environmental concentrations epa.govcarlroth.com. Therefore, they are not typically included in the list of priority pollutants for widespread environmental monitoring.
Sampling and Analytical Methods for Environmental Matrices
There is a notable absence of specific, validated methods for the sampling and analysis of this compound in various environmental matrices such as water, soil, and air. General analytical techniques for volatile organic compounds (VOCs), such as gas chromatography-mass spectrometry (GC-MS), would likely be applicable for the detection of this compound. However, without studies that have specifically developed and validated these methods for this compound, details on extraction procedures, detection limits, and quantification in environmental samples are not available.
Table 7.3.1-1: Potential Analytical Methods for this compound (Hypothetical)
| Analytical Technique | Potential Application | Remarks |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in air, water, and soil samples. | Method development and validation specifically for this compound would be required. |
| Solid-Phase Microextraction (SPME) | Pre-concentration of this compound from water or air samples prior to GC-MS analysis. | Fiber selection and extraction conditions would need to be optimized for this compound. |
This table is hypothetical and based on general principles of analytical chemistry for similar compounds, as no specific methods for this compound were found.
Occurrence and Distribution in Various Environmental Compartments
No data from monitoring studies detailing the occurrence and concentration of this compound in different environmental compartments (air, water, soil, sediment, biota) could be located. Research has focused on its derivative, this compound-3,8-diol, due to its widespread use as a biopesticide. The environmental presence of this compound itself has not been a subject of documented scientific investigation, according to the available search results. Therefore, it is not possible to provide a data table or a summary of research findings on its distribution in the environment.
Biological and Biotechnological Aspects of P Menthane Monoterpenes
Biosynthesis of p-Menthane (B155814) Monoterpenes in Plants
The production of this compound monoterpenes in plants is a complex biological process involving specific enzymes, specialized anatomical structures, and intricate regulatory mechanisms. These volatile organic compounds are synthesized through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs within the plastids of specialized secretory cells nih.gov. This pathway provides the fundamental precursors for the vast array of terpenoid compounds found in the plant kingdom.
Enzymology of this compound Biosynthetic Pathways (e.g., Limonene (B3431351) Synthase)
The biosynthesis of this compound monoterpenes is initiated by the cyclization of the universal C10 precursor, geranyl diphosphate (GPP) researchgate.net. This crucial step is catalyzed by a class of enzymes known as monoterpene synthases. Limonene synthase, a well-studied monoterpene synthase, catalyzes the conversion of GPP to limonene, a foundational this compound monoterpene researchgate.net.
The catalytic mechanism of limonene synthase involves a series of intricate steps. The process begins with the ionization of GPP, leading to the formation of a geranyl carbocation intermediate nih.gov. This is followed by an isomerization to a linalyl diphosphate intermediate, which then undergoes cyclization to form the α-terpinyl cation. Finally, a deprotonation step yields the limonene product wur.nlresearchgate.net. The stereochemistry of the final limonene product, either (+)-limonene or (-)-limonene (B1674923), is determined by the specific folding of GPP within the enzyme's active site and the subsequent stereochemistry of the intermediates researchgate.net.
The table below summarizes key enzymes involved in the this compound biosynthetic pathway in the Lamiaceae family.
| Enzyme | Abbreviation | Function |
| (-)-Limonene synthase | LS | Catalyzes the cyclization of geranyl diphosphate to (-)-limonene. |
| (-)-Limonene-3-hydroxylase | L3H | Hydroxylates (-)-limonene at the C3 position to form (-)-trans-isopiperitenol. |
| (-)-trans-Isopiperitenol dehydrogenase | iPD | Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone. |
| (-)-Isopiperitenone reductase | iPR | Reduces (-)-isopiperitenone to (+)-cis-isopulegone. |
| (+)-cis-Isopulegone isomerase | iPI | Isomerizes (+)-cis-isopulegone to (+)-pulegone. |
| (+)-Pulegone reductase | PR | Reduces (+)-pulegone to (-)-menthone. |
| (-)-Menthone reductase | MR | Reduces (-)-menthone to (-)-menthol. |
This table is based on information from multiple sources researchgate.netnih.govresearchgate.net.
Specialized Anatomical Structures for this compound Production (e.g., Glandular Trichomes)
In many plant species, the synthesis and storage of this compound monoterpenes are localized to specialized anatomical structures known as glandular trichomes nih.govnih.govnih.gov. These are epidermal outgrowths that function as miniature bio-factories for the production of a diverse array of secondary metabolites mdpi.comgenome.jp.
Glandular trichomes can be categorized into two main types: peltate and capitate genome.jp. Peltate trichomes, commonly found in members of the Lamiaceae family like peppermint, consist of a basal cell, a short stalk cell, and a head composed of several secretory cells genome.jpresearchgate.net. These secretory cells are the primary sites of this compound biosynthesis researchgate.netresearchgate.net. Ultrastructural studies of these cells reveal abundant smooth endoplasmic reticulum and leucoplasts, organelles that are actively involved in terpene synthesis and transport researchgate.net. The synthesized essential oils, rich in p-menthanes, are then secreted into a large subcuticular storage cavity genome.jp.
Capitate trichomes, on the other hand, typically have a simpler structure with a single or a few secretory cells at their apex and tend to produce less volatile compounds that are exuded directly onto the trichome surface genome.jp.
Genetic Engineering for Enhanced this compound Production in Microbes
The economic importance of this compound monoterpenes has driven research into alternative production platforms, with a significant focus on genetically engineered microorganisms. By introducing and optimizing heterologous biosynthetic pathways in microbes like Escherichia coli and Saccharomyces cerevisiae, researchers can achieve high-level production of specific p-menthanes, such as limonene.
A common strategy involves the introduction of a heterologous mevalonate (MVA) pathway into E. coli, which provides the necessary precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.com. These precursors are then converted to geranyl diphosphate (GPP) by a geranyl diphosphate synthase (GPPS), and finally cyclized to limonene by a limonene synthase (LS) researchgate.net.
To enhance production titers, various metabolic engineering strategies are employed. These include:
Overexpression of key enzymes: Increasing the expression levels of rate-limiting enzymes in the pathway, such as HMG-CoA reductase in the MVA pathway and limonene synthase itself, can significantly boost product yield.
Pathway balancing: Fine-tuning the expression levels of different enzymes in the pathway to avoid the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product.
Host strain modifications: Engineering the host's central metabolism to increase the supply of precursor molecules like acetyl-CoA.
In situ product removal: Implementing techniques to remove the often-toxic monoterpene product from the fermentation broth as it is produced, thereby reducing feedback inhibition and improving cell viability.
The following table highlights some examples of genetically engineered E. coli strains for limonene production.
| Engineering Strategy | Host Strain | Key Genes Introduced/Modified | Limonene Titer (mg/L) |
| Introduction of MVA pathway and limonene synthase | E. coli | MVA pathway genes, geranyl diphosphate synthase (GPPS), limonene synthase (LS) | >400 |
| Overexpression of MEP pathway genes | E. coli | 1-deoxy-D-xylulose-5-phosphate synthase (DXS), isopentenyl diphosphate isomerase (IDI) | 35.8 |
| Optimized MVA pathway and limonene synthase on a single plasmid | E. coli BL21 (DE3) | Optimized MVA pathway genes, Mentha spicata limonene synthase | 3600 (in aqueous phase) |
This table is based on information from multiple sources researchgate.netnih.govwur.nl.
Ecological Roles of this compound in Plant Defense and Interspecific Signaling
This compound monoterpenes play crucial roles in the intricate interactions between plants and their environment. These volatile compounds act as key players in plant defense mechanisms and as signals in interspecific communication.
As defense compounds, p-menthanes can deter herbivores and protect against pathogens nih.govnih.gov. Their strong scent and bitter taste can make plants unpalatable to a wide range of insects and other animals. Furthermore, some p-menthanes exhibit antimicrobial and antifungal properties, directly inhibiting the growth of invading microorganisms nih.gov. The production of these compounds can be constitutive, providing a constant line of defense, or induced upon attack, allowing for a more targeted and energy-efficient response mdpi.com.
In addition to direct defense, p-menthanes are involved in indirect defense strategies. When a plant is attacked by an herbivore, it can release a specific blend of volatile organic compounds, including p-menthanes. These airborne signals can attract natural enemies of the attacking herbivore, such as predatory insects or parasitoids, which then help to reduce the herbivore pressure on the plant.
This compound monoterpenes also function as signaling molecules in plant-plant communication biorxiv.orgacs.orgmdpi.com. Plants can "eavesdrop" on the volatile cues released by their neighbors. If a nearby plant is being attacked, the emitted volatiles can prime the defense responses of the neighboring plants, allowing them to mount a faster and more robust defense if they are subsequently attacked. This interplant communication can occur both within and between different plant species.
Role of this compound in Biological Systems
Human Metabolism of this compound and its Derivatives
When this compound monoterpenes and their derivatives are ingested or absorbed by the human body, they undergo a series of metabolic transformations, primarily in the liver nih.gov. These biotransformation processes generally aim to increase the water solubility of these lipophilic compounds, facilitating their excretion from the body.
The metabolism of p-menthanes typically involves two main phases:
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation, reduction, and hydrolysis reactions. Cytochrome P450 enzymes play a major role in the hydroxylation of the this compound ring and its side chains. For example, limonene is metabolized to perillic acid and dihydroperillic acid through a series of oxidative steps. Menthol (B31143), a prominent this compound derivative, undergoes oxidation at various positions on its ring structure.
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase their water solubility. These conjugation reactions are catalyzed by enzymes like UDP-glucuronosyltransferases and sulfotransferases. The resulting glucuronide and sulfate conjugates are then readily excreted in the urine and bile.
Studies in both humans and rats have identified numerous metabolites of menthol, indicating a complex metabolic pathway involving hydroxylation at various positions followed by glucuronidation nih.govresearchgate.net. Similarly, the metabolism of limonene has been shown to produce a variety of hydroxylated and carboxylated derivatives.
The table below provides a simplified overview of the major metabolic pathways for some common this compound derivatives in humans.
| Compound | Major Metabolic Reactions | Key Metabolites |
| Limonene | Hydroxylation, Oxidation | Perillic acid, Dihydroperillic acid, Limonene-1,2-diol |
| Menthol | Hydroxylation, Glucuronidation | Hydroxymenthols, Menthyl glucuronide |
| Menthone | Reduction, Hydroxylation | Menthols, Neomenthol, Hydroxymenthones |
This table is based on information from multiple sources nih.gov.
Advanced Applications and Industrial Relevance of P Menthane Research
p-Menthane (B155814) as a Precursor in Organic Synthesis
The chemical structure of this compound makes it an ideal starting material for the synthesis of various value-added compounds. Its applications range from the production of polymerization initiators to its role as an intermediate in the creation of widely used flavor and fragrance compounds.
Synthesis of this compound Hydroperoxide for Polymerization Initiation
This compound is a key substrate for producing this compound hydroperoxide (PMHP), a highly effective radical initiator used in the polymer industry. mdpi.comzxchem.com PMHP is particularly crucial for the emulsion polymerization of styrene (B11656) and its copolymers, such as styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS), and styrene-acrylonitrile (SAN). polymerization-chem.comgoogle.com It is also employed in the polymerization of acrylic and methacrylic compounds. zxchem.compolymerization-chem.com
The synthesis of PMHP is typically achieved through the aerobic oxidation of this compound. Research has shown that this reaction can be significantly accelerated by using metalloporphyrin catalysts, even at very low concentrations. One study investigated the optimal conditions for this synthesis, demonstrating that the use of specific catalysts under controlled temperatures can substantially increase the reaction rate and yield.
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | Monomanganeseporphyrins ((p-Cl)TPPMnCl) | Yield of PMHP reaches 24.3% |
| Temperature Program | 120°C for 4 hours, then 110°C for 4 hours | |
| Air Flow Rate | 600 mL/min |
This process highlights an efficient method for producing a critical component for manufacturing a wide array of commercially important plastics and synthetic rubbers. google.com
Intermediate in the Production of Fine Chemicals (e.g., Menthol)
The this compound carbon skeleton is the structural foundation for numerous valuable monoterpenoids, most notably menthol (B31143), which is one of the world's most popular aroma compounds. d-nb.info Industrial synthesis routes for (-)-menthol often rely on starting materials that are either this compound derivatives or can be readily converted into the this compound structure. d-nb.inforesearchgate.net
A common industrial synthesis pathway starts with m-cresol, which is alkylated to produce thymol. d-nb.infolibretexts.org Thymol, a this compound derivative, is then hydrogenated to yield a mixture of menthol diastereomers. d-nb.info This mixture undergoes resolution to isolate the desired (-)-menthol isomer. libretexts.org While other starting materials like myrcene and citral are also used, the core chemistry revolves around constructing and modifying the this compound framework. d-nb.infoth-koeln.de
Formulation Science and Delivery Systems for this compound Derivatives
Research into this compound derivatives extends into formulation science, particularly for topical applications. The focus has been on developing advanced delivery systems for This compound-3,8-diol (B45773) (PMD), a highly effective insect repellent, to enhance its performance and user experience.
Extended Release Formulations of this compound-3,8-diol
To prolong the efficacy of PMD, a volatile compound, researchers have developed novel extended-release formulations. mdpi.com One successful approach involves creating a polymer-repellent conjugate. nih.gov In this method, PMD is chemically bonded to an acryloyl monomer, which is then copolymerized with acrylic acid. mdpi.comnih.gov This creates a large polymer chain from which the active PMD molecule is slowly released over time through the action of esterases found on the skin. mdpi.com In vitro studies using porcine liver esterases demonstrated that approximately 45% of the PMD was released from the polymer conjugate over five days. nih.gov
Another strategy to extend the duration of action involves the inclusion of other compounds, such as vanillin (B372448), in the formulation. nih.gov
| Repellent Formulation | Calculated Half-Life (hours) |
|---|---|
| 30% PMD | 2.23 |
| 30% PMD-vanillin | 3.8 |
| 20% DEET | 2.74 |
These advanced formulations significantly increase the protection time compared to standard applications, reducing the need for frequent reapplication.
Reduction of Skin Permeation for Topical Applications
A key goal in formulating topical repellents is to maximize their presence on the skin's surface while minimizing absorption into the body. The polymer-repellent conjugate developed for extended release also addresses this challenge effectively. nih.gov By attaching the small PMD molecule to a large molecular weight polymer, its ability to penetrate the skin is drastically reduced. mdpi.comresearchgate.net
Studies using excised porcine ear skin showed no detectable permeation of the copolymer through the skin. nih.gov Furthermore, tape stripping analysis revealed that over 90% of the polymer conjugate remained on the outer surface of the skin, whereas free PMD was found distributed throughout all skin layers. nih.govresearchgate.net This approach not only extends the repellent's effect but also enhances its safety profile by limiting systemic exposure. nih.gov Interestingly, while formulations are designed to reduce the skin permeation of PMD itself, the compound has also been investigated as a potential permeation enhancer for other lipophilic drugs. nih.govresearchgate.net
Emerging Research Areas for this compound
The utility of this compound is expanding into new and innovative areas, driven by the demand for sustainable and bio-based chemical solutions.
Green Solvent Applications : Research has highlighted the potential of this compound as a green solvent, offering a bio-based and stable alternative to petroleum-derived solvents like n-hexane and toluene. mdpi.commdpi.comnih.gov Derived from the hydrogenation of d-limonene (a byproduct of the citrus industry), this compound has shown comparable performance to n-hexane for extracting natural products such as carotenoids, aromas, and oils from various plant materials. mdpi.comresearchgate.net In procedures like Dean-Stark distillation for water determination, this compound was found to be more efficient than toluene, reducing the time needed for 100% water recovery by 55%. mdpi.comnih.gov Its stability and derivation from renewable resources make it an attractive candidate for applications in the food, cosmetic, and agrochemical industries. mdpi.com
Bio-based Polymer Monomers : A significant emerging application is the use of this compound derivatives as monomers for the synthesis of renewable polymers. nih.gov Recent studies have detailed the synthesis of 1,4-p-menthane diamine (1,4-PMD) from α-terpinene, a natural terpene. researchgate.net This diamine is positioned as a renewable platform chemical that can substitute for fossil-based diamines in the production of high-performance polymers such as polyamides and polyurethanes. researchgate.net The development of terpene-based monomers like this compound diamine represents a crucial step toward a more sustainable polymer industry. nih.govresearchgate.net
Biomass Conversion and Bio-derived Fuels utilizing this compound
The transition towards renewable energy sources has spurred significant research into the conversion of biomass into high-performance biofuels. This compound, a fully saturated monoterpene, has emerged as a promising candidate in this field, both as a biofuel component and a product of biomass conversion. Its origin from terpenes, which are naturally abundant hydrocarbons in plants, positions it as a key player in the development of green, sustainable fuels. nih.gov
The production of this compound can be achieved through the catalytic hydrogenation of various terpenes derived from biomass. For instance, p-cymene (B1678584), which can be produced from crude sulfate (B86663) turpentine (a byproduct of the paper industry), serves as a direct precursor to this compound through hydrogenation. mdpi.comresearchgate.netbham.ac.uk This process typically involves metal-based catalysts, with rhodium on a charcoal support showing high efficacy. mdpi.com Other terpenes like limonene (B3431351), 1,8-cineole, and linalool, found in various essential oils, can also be converted into this compound. nih.govmdpi.com Notably, a catalytic method known as biTCP has demonstrated a 99% conversion rate of 1,8-cineole to this compound. nih.gov
The excellent combustion properties of this compound make it a valuable additive for conventional fuels. mdpi.com Research has shown its potential as an additive in diesel fuel, contributing to the development of greener fuel blends. nih.govmdpi.com Furthermore, a fuel mixture derived from linalool, containing this compound and 2,6-dimethyloctane, exhibited a higher heating value and density compared to the standard jet fuel, Jet-A, highlighting its potential in aviation. nih.gov The hydrogenation of p-menthadienes, also sourced from turpentine, directly yields this compound-based biofuels. bham.ac.uk These bio-derived fuels are considered high-energy-density fuels (HEDFs), which are crucial for applications where volume is limited, such as in aerospace vehicles. nih.govresearchgate.net
Table 1: Selected Pathways for this compound Production from Biomass
| Precursor Terpene | Biomass Source | Conversion Process | Catalyst Example | Product(s) |
|---|---|---|---|---|
| p-Cymene | Crude Sulfate Turpentine | Hydrogenation | Rhodium on Charcoal | This compound |
| Limonene | Citrus Oils | Reduction / Hydrogenation | Cu-Ni supported catalyst | This compound / p-Menthene mixture |
| 1,8-Cineole | Eucalyptus Oil | Catalytic Conversion (biTCP) | biTCP | This compound |
| Linalool | Essential Oils (Lavender, Rose) | One-pot Reaction | Commercial Catalysts | This compound / 2,6-dimethyloctane mixture |
Advanced Materials Incorporating this compound Moieties
The rigid and saturated bicyclic structure of the this compound moiety offers unique properties when incorporated into polymers, leading to the development of advanced, bio-based materials. These materials often exhibit enhanced thermal stability, mechanical strength, and specific functionalities derived from the terpene backbone. The primary route for integrating this compound into polymers is through its functionalized derivatives, which act as monomers in polymerization reactions.
A key derivative is this compound-1,8-diamine (PMDA), which is synthesized from turpentine, a readily available and inexpensive mixture of natural compounds from pine trees. nih.gov PMDA serves as a valuable monomer in the polymer industry, particularly for the synthesis of polyurethanes. nih.gov Through a phosgene-free synthesis process, PMDA can be converted into this compound-1,8-diisocyanate (PMDI). This bio-derived diisocyanate is positioned as a sustainable alternative to petroleum-based isocyanates like isophorone (B1672270) diisocyanate (IPDI), which are widely used in the production of polyurethanes. nih.gov The incorporation of the this compound structure from PMDI into the polyurethane backbone can impart desirable properties to the final material.
Another significant application of this compound in materials science is in the synthesis of polymerization initiators. This compound can be used as a substrate to produce this compound hydroperoxide, which is recognized as an excellent initiator for various polymerization reactions. mdpi.combham.ac.uk This application leverages the stability of the this compound structure to create a reliable source of free radicals needed to kickstart the polymerization process, finding use in the production of a range of synthetic polymers.
Table 2: this compound Derivatives in Polymer Synthesis
| This compound Derivative | Precursor | Role in Polymer Science | Resulting Polymer/Application |
|---|---|---|---|
| This compound-1,8-diamine (PMDA) | Turpentine | Monomer | Building block for polyamides and polyurethanes |
| This compound-1,8-diisocyanate (PMDI) | This compound-1,8-diamine | Bio-based Isocyanate Monomer | Sustainable polyurethanes |
Q & A
Q. What are the key biosynthetic pathways for p-Menthane derivatives in plants?
this compound biosynthesis in plants like Pelargonium graveolens involves two distinct pathways: cyclic this compound (e.g., (-)-isomenthone) and acyclic citronelloid (e.g., geraniol) monoterpenes. The cyclic pathway uses (+)-limonene as a precursor, which undergoes enzymatic modifications (e.g., hydroxylation, isomerization) to form intermediates like (+)-piperitone and (-)-isomenthone . This contrasts with the citronelloid pathway, which produces geraniol and (-)-citronellol from geranyl diphosphate (GDP) . These pathways are mutually exclusive in natural chemotypes, as shown by GC-MS volatile profiling .
Key Table : Major this compound Derivatives and Precursors
| Compound | Pathway | Key Intermediate | Enrichment in Chemotypes |
|---|---|---|---|
| (-)-Isomenthone | Cyclic | (+)-Limonene | This compound-specialized lines |
| (+)-Menthone | Cyclic | (+)-Piperitone | This compound-specialized lines |
| Geraniol | Citronelloid | GDP | Citronelloid-specialized lines |
| (-)-Citronellol | Citronelloid | GDP | Citronelloid-specialized lines |
| Source: Figure 2.4B, 2.7 |
Q. What analytical methods are critical for identifying this compound derivatives in plant tissues?
Untargeted volatile profiling via gas chromatography–mass spectrometry (GC-MS) is the primary method. For example, 89 reproducible volatile compounds were identified in P. graveolens leaf trichomes using GC-MS, with principal component analysis (PCA) distinguishing this compound-rich (-97% variance) from citronelloid-dominated chemotypes . Stereochemical specificity is determined using β-cyclodextrin capillary columns to separate enantiomers (e.g., (+)- vs. (-)-limonene) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data across plant chemotypes?
Conflicting data (e.g., pathway intermediates in one chemotype but absent in another) require correlation analysis and isotopic labeling . For instance, heatmaps and Pearson’s correlation coefficients (>0.5) revealed strong co-occurrence of limonene, menthone, and isomenthone in this compound-specialized lines, while citronelloids showed inverse correlations . Whole-plant ¹³C-labeling confirmed (+)-limonene as a precursor in P. graveolens, with isotopic enrichment patterns ruling out alternative intermediates like pulegone .
Q. What experimental designs validate precursor-product relationships in this compound biosynthesis?
Isotopic tracing combined with time-course flux analysis is essential. In P. graveolens, feeding ¹³C-labeled glucose to intact plants revealed rapid incorporation into (+)-limonene and slower labeling of (-)-isomenthone, confirming sequential biosynthesis . Enzyme assays using recombinant terpene synthases (e.g., limonene synthase) further validate precursor roles. For example, in vitro assays showed (+)-limonene conversion to (+)-piperitone via cytochrome P450-mediated oxidation .
Key Table : Isotopic Labeling Results in this compound Pathways
| Compound | ¹³C Enrichment (%) | Time to Peak Labeling (h) |
|---|---|---|
| (+)-Limonene | 85 ± 3.2 | 6 |
| (+)-Piperitone | 72 ± 4.1 | 12 |
| (-)-Isomenthone | 65 ± 2.8 | 24 |
| Source: Section 2.2.3, Figure 2.7 |
Q. How do genetic and environmental factors influence metabolic flux in this compound biosynthesis?
Promoter analysis and abiotic stress experiments are critical. For example, methyl jasmonate treatment upregulated limonene synthase expression in Mentha spp., increasing limonene yields by 40% . In P. graveolens, glandular trichome density (regulated by MYB transcription factors) directly correlates with this compound accumulation . Environmental stressors like drought enhance monoterpene storage in subcuticular cavities, as shown in Rutaceae species .
Methodological Challenges and Solutions
- Challenge : Mutually exclusive pathways in chemotypes complicate comparative studies.
Solution : Use hierarchical clustering of volatiles and chemotype-specific RNA-seq to identify pathway-specific regulators . - Challenge : Enzyme promiscuity (e.g., squalene-hopene cyclase activity on citronellal).
Solution : Combine in vitro assays with in planta silencing (e.g., VIGS) to confirm physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
